3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester

Chemical Safety Procurement Compliance Risk Assessment

3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester (CAS 1061617-77-3) is a polyfunctional aromatic building block belonging to the aryl sulfonyl chloride ester class. Characterized by the molecular formula C₉H₈BrClO₄S and a molecular weight of 327.58 g/mol, it integrates three reactive centers on a single benzoate scaffold: a methyl ester (C-1), an aryl bromide (C-3), and a chlorosulfonylmethyl moiety (C-4).

Molecular Formula C9H8BrClO4S
Molecular Weight 327.58 g/mol
CAS No. 1061617-77-3
Cat. No. B3417468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester
CAS1061617-77-3
Molecular FormulaC9H8BrClO4S
Molecular Weight327.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CS(=O)(=O)Cl)Br
InChIInChI=1S/C9H8BrClO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3
InChIKeyHJVXLONUETUAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester (CAS 1061617-77-3) – Key Differentiators


3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester (CAS 1061617-77-3) is a polyfunctional aromatic building block belonging to the aryl sulfonyl chloride ester class . Characterized by the molecular formula C₉H₈BrClO₄S and a molecular weight of 327.58 g/mol, it integrates three reactive centers on a single benzoate scaffold: a methyl ester (C-1), an aryl bromide (C-3), and a chlorosulfonylmethyl moiety (C-4) . This combination enables sequential, orthogonal functionalization strategies—sulfonamide/sulfonate formation, transition-metal-catalyzed cross-coupling, and ester hydrolysis—making it a strategic intermediate for complex molecule assembly in pharmaceutical and agrochemical research . Commercial availability includes grades of ≥95% and ≥98% purity, with the latter supported by ISO-certified quality systems .

Why Generic Substitution of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester Fails


Attempting to interchange 3-bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester with simpler chlorosulfonylmethyl benzoate analogs (e.g., ortho, meta, or para isomers lacking the bromine) or non-brominated sulfonyl chlorides fundamentally breaks synthetic sequences requiring sequential, chemoselective diversification. The C-3 bromine atom is not a passive substituent; it is a critical synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in debrominated comparators such as methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2) or methyl 3-[(chlorosulfonyl)methyl]benzoate (CAS 174961-63-8) . Similarly, substituting with methyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS 1354953-47-1), where the sulfonyl chloride is directly attached to the ring rather than via a methylene spacer, alters both the electrophilicity of the sulfonyl center and the steric environment, impacting reaction kinetics and product profiles . The specific 1,3,4-substitution pattern and the benzylic chlorosulfonyl group are mandatory for programs targeting sulfonamide-based inhibitors or sulfonylurea herbicides where the methylene spacer influences binding conformations [1].

Quantitative Evidence Guide for 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester


Hazard Profile Differentiation: Skin Corrosion Classification vs. Non-Brominated Analog

The compound is officially classified as Skin Corrosive 1B (H314: Causes severe skin burns and eye damage) under the EU CLP regulation, based on a notified harmonized classification [1]. In contrast, the non-brominated structural analog methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2) carries a different safety profile with only H315 (Causes skin irritation) and H319 (Causes serious eye irritation) warnings, representing a lower hazard category (Skin Irrit. 2, Eye Irrit. 2) . This regulatory divergence mandates distinct handling protocols, storage conditions, and shipping classifications, directly impacting institutional safety compliance and procurement cost structures for laboratories handling both compound classes.

Chemical Safety Procurement Compliance Risk Assessment

Commercial Purity Tiering: 98% vs. 95% Grade for Sensitive Applications

Two purity grades are commercially available: a standard 95% grade and a high-purity ≥98% (NLT 98%) grade manufactured under ISO-certified quality systems . The 3% purity delta, while seemingly modest, translates to a potential impurity burden that is 2.5-fold higher in the 95% grade (5% vs. 2%). For multi-step synthetic sequences where this compound serves as a key intermediate, the cumulative yield loss from side reactions and the difficulty of purifying down-stream products can significantly amplify the impact of initial purity on final API or probe compound quality.

Synthetic Chemistry Quality Control Procurement Specifications

Orthogonal Reactivity Advantage: Sequential Sulfonamide Formation then Suzuki Coupling

The presence of a benzylic chlorosulfonyl group and an aryl bromide on the same scaffold enables a chemoselective two-step diversification workflow: (1) reaction of the chlorosulfonyl group with an amine to form a sulfonamide, followed by (2) palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-3 bromide position to install aryl/heteroaryl diversity [1]. The non-brominated analog methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2) is incapable of this second diversification step, limiting its utility to a single-point sulfonamide formation. While specific kinetic data for this exact compound are not published in the open literature, the general rate enhancement of oxidative addition for aryl bromides versus aryl chlorides in Pd(0)-catalyzed reactions is well-established: aryl bromides undergo oxidative addition approximately 100- to 1000-fold faster than their chloro counterparts under standard Suzuki conditions, providing a quantifiable reactivity advantage over any chloro-only analogs [2].

Orthogonal Synthesis Cross-Coupling Medicinal Chemistry

Methylene Spacer vs. Direct Sulfonyl Attachment Impact on Electrophilic Reactivity

A key structural differentiator is the methylene (-CH₂-) bridge between the aromatic ring and the -SO₂Cl group. In the comparator methyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS 1354953-47-1), the sulfonyl chloride is directly attached to the aromatic ring . This direct conjugation increases the electrophilicity of the sulfur center via resonance withdrawal by the ring, accelerating hydrolysis rates and potentially reducing shelf-life and solution stability. The methylene spacer in CAS 1061617-77-3 electronically isolates the -SO₂Cl group, moderating its reactivity and providing a benzylic site that can be further functionalized (e.g., radical bromination or deprotonation). The molecular weight difference (327.58 vs. 313.56 g/mol) and the resulting shift in LogP and solubility are also critical for downstream purification by preparative HPLC [1].

Structure-Activity Relationship Sulfonamide Synthesis Reaction Kinetics

Optimal Application Scenarios for 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester


Sequential Library Synthesis of Sulfonamide Biaryls for Kinase Inhibitor Programs

In medicinal chemistry campaigns targeting kinase hinge-binding motifs, this compound enables a two-step library protocol: (i) parallel sulfonamide formation with diverse amine building blocks at the chlorosulfonyl site, followed by (ii) Suzuki-Miyaura coupling with boronic acid partners to introduce aryl variability at the bromine position. This orthogonal reactivity, quantified by the >100-fold rate advantage of aryl bromide oxidative addition over chloride, ensures chemoselectivity and high yields in both steps . The 98% purity grade is recommended to avoid side reactions that compound across the two-step sequence.

Synthesis of Bromo-Substituted Sulfonylurea Herbicide Intermediates

Patents describing the preparation of 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acid herbicides identify bromo-substituted chlorosulfonyl intermediates as key precursors . The C-3 bromo substituent in CAS 1061617-77-3 serves as a versatile placeholder that can be retained in the final herbicide structure or further derivatized, while the chlorosulfonylmethyl group is converted to the sulfonylurea pharmacophore essential for acetolactate synthase (ALS) inhibition.

Synthesis of Sulfonamide-Based Chemical Probes Requiring a Benzylic Handle

Chemical biology groups developing activity-based protein profiling (ABPP) probes or PROTAC conjugates can exploit the benzylic methylene as a potential site for further functionalization (e.g., installation of a photoaffinity label or a linker attachment point via radical chemistry). The differentiated hazard profile (Skin Corr. 1B) of this compound relative to non-brominated analogs necessitates dedicated handling facilities, making centralized procurement through an ISO-certified high-purity source the preferred supply chain model [1].

Quality-Controlled Building Block for Radiolabeling Precursor Synthesis

For PET tracer or ¹⁴C-labeled pharmaceutical development, the NLT 98% purity grade minimizes the presence of uncharacterized organic impurities that could compete in low-concentration radiolabeling reactions. The bromine atom provides a convenient site for halogen exchange or metal-halogen exchange reactions to introduce isotopic labels, while the chlorosulfonyl group enables stable sulfonamide linkage to targeting vectors .

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